N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific rotation. The compound’s chemical properties like reactivity, stability, and types of reactions it undergoes are also analyzed .Scientific Research Applications
Anticancer Activity
- A study on the synthesis and anticancer evaluation of benzamides, including compounds with oxadiazole moieties, showed that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This suggests the potential of similar compounds for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
- Another research explored the synthesis and antimicrobial activity of 1,2,4-oxadiazoles, highlighting their potential in creating new antimicrobial agents. Such studies demonstrate the versatility of oxadiazole derivatives in combating microbial infections (Bektaş et al., 2007).
Biological Evaluation and Docking Studies
- Research on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamides indicates the significance of structural analysis in understanding the biological activity of compounds with similar frameworks. These studies are crucial for the rational design of molecules with desired biological properties (Talupur et al., 2021).
Antioxidant Activity
- A study focused on the synthesis of oxadiazoles bearing di-tert-butylphenol moieties evaluated their antioxidant properties. The findings from such research are essential for developing compounds with potential antioxidant applications, contributing to the treatment or prevention of diseases caused by oxidative stress (Shakir et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-9-5-6-11(19)10(7-9)16-21-22-17(26-16)20-15(23)14-8-24-12-3-1-2-4-13(12)25-14/h1-7,14H,8H2,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOQGVPQLYULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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